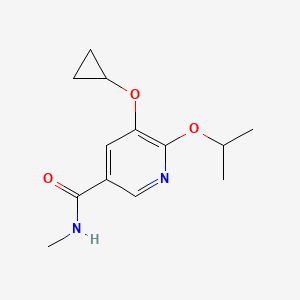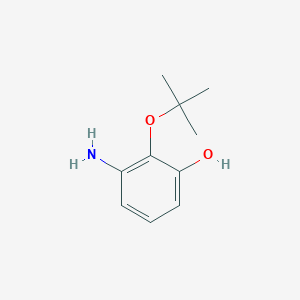
3-Amino-2-(tert-butoxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-(tert-butoxy)phenol: is an organic compound that features both an amino group and a tert-butoxy group attached to a phenol ring. This compound is of interest due to its unique structural properties, which make it useful in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-hydroxyaniline with tert-butyl chloroformate to form the tert-butoxy-protected intermediate, which is then subjected to further reactions to introduce the amino group .
Industrial Production Methods: Industrial production of 3-Amino-2-(tert-butoxy)phenol may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Amino-2-(tert-butoxy)phenol can undergo oxidation reactions to form quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated phenol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Amino-2-(tert-butoxy)phenol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Amino-2-(tert-butoxy)phenol involves its interaction with various molecular targets, depending on the specific application. In biochemical assays, it may act as a substrate for enzymes, while in drug development, it may interact with specific receptors or enzymes to exert its effects .
Comparación Con Compuestos Similares
- 2-Amino-4-tert-butylphenol
- 3-Amino-4-tert-butylphenol
- 2-Amino-5-tert-butylphenol
Comparison: 3-Amino-2-(tert-butoxy)phenol is unique due to the specific positioning of the amino and tert-butoxy groups, which can influence its reactivity and interactions compared to similar compounds. The tert-butoxy group provides steric hindrance, which can affect the compound’s behavior in chemical reactions and its interactions with biological targets .
Propiedades
Fórmula molecular |
C10H15NO2 |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
3-amino-2-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C10H15NO2/c1-10(2,3)13-9-7(11)5-4-6-8(9)12/h4-6,12H,11H2,1-3H3 |
Clave InChI |
OLOCWYLPLYMPBI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=C(C=CC=C1O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


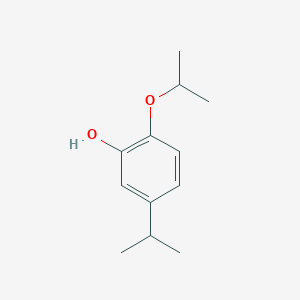



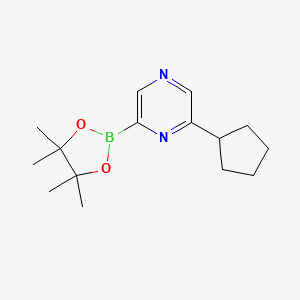

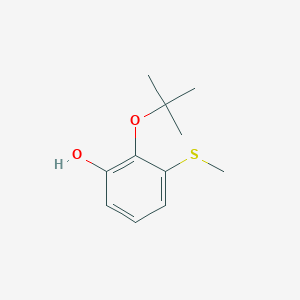
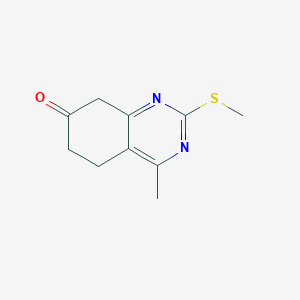
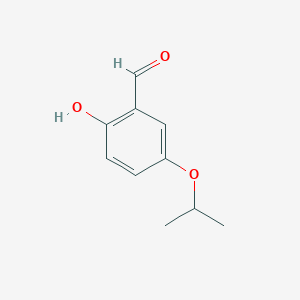
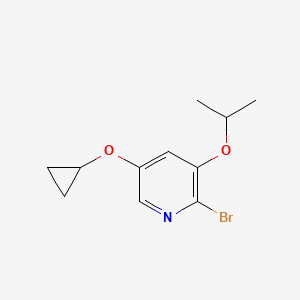
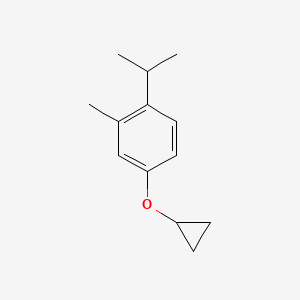
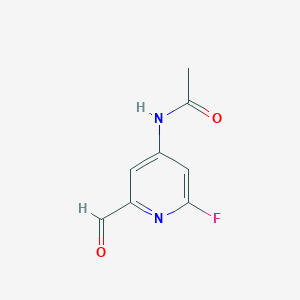
![[6-Methyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14844204.png)
